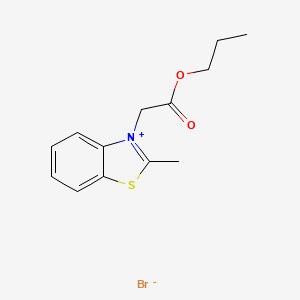![molecular formula C16H16BrNO2S B14377532 4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid CAS No. 88061-55-6](/img/structure/B14377532.png)
4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromonaphthalene moiety, a carbothioyl group, and a butanoic acid chain, making it an interesting subject for study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid typically involves multiple steps, starting with the bromination of naphthalene to introduce the bromine atom at the desired position. This is followed by the formation of the carbothioyl group through a reaction with a suitable thiocarbonyl compound. The final step involves the coupling of the resulting intermediate with butanoic acid under specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues, while the carbothioyl group may form covalent bonds with nucleophilic sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(5-Chloronaphthalene-1-carbothioyl)(methyl)amino]butanoic acid
- 4-[(5-Fluoronaphthalene-1-carbothioyl)(methyl)amino]butanoic acid
- 4-[(5-Iodonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid
Uniqueness
Compared to its analogs, 4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chlorine, fluorine, and iodine counterparts.
Propiedades
Número CAS |
88061-55-6 |
|---|---|
Fórmula molecular |
C16H16BrNO2S |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
4-[(5-bromonaphthalene-1-carbothioyl)-methylamino]butanoic acid |
InChI |
InChI=1S/C16H16BrNO2S/c1-18(10-4-9-15(19)20)16(21)13-7-2-6-12-11(13)5-3-8-14(12)17/h2-3,5-8H,4,9-10H2,1H3,(H,19,20) |
Clave InChI |
MDORORXMFZTBSI-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCC(=O)O)C(=S)C1=CC=CC2=C1C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


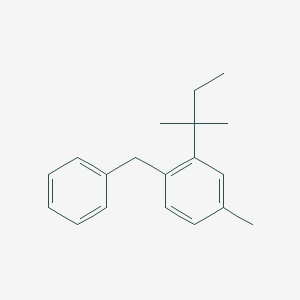
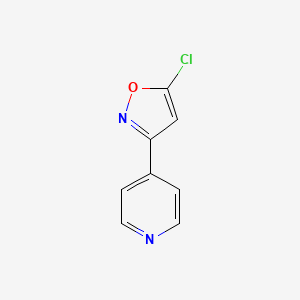
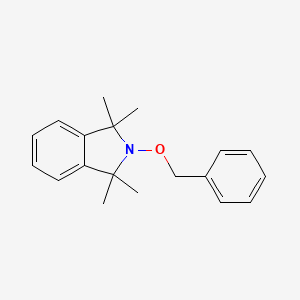
![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)
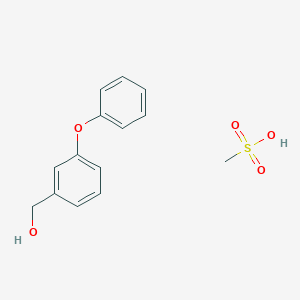
![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)




